molecular formula C15H16N2O3S B11678763 N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11678763
M. Wt: 304.4 g/mol
InChI Key: SOKQEJDPXHNEFB-YBEGLDIGSA-N
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Description

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a thiophene ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)acetohydrazide

Uniqueness

N’-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-2-20-13-7-3-5-11(15(13)19)10-16-17-14(18)9-12-6-4-8-21-12/h3-8,10,19H,2,9H2,1H3,(H,17,18)/b16-10-

InChI Key

SOKQEJDPXHNEFB-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NC(=O)CC2=CC=CS2

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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